molecular formula C20H25N3O3 B5326113 N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5326113
M. Wt: 355.4 g/mol
InChI Key: HCIHWNIDRAHPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as MMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPA belongs to the class of piperazine derivatives and has been studied for its ability to modulate various biological processes.

Mechanism of Action

The exact mechanism of action of MMPA is not fully understood. However, it is believed to modulate the activity of various neurotransmitter systems by binding to specific receptors. MMPA has been shown to have a high affinity for dopamine D2 and serotonin 5-HT1A receptors. It is also believed to modulate the activity of the noradrenergic system by inhibiting the reuptake of norepinephrine.
Biochemical and Physiological Effects
MMPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. MMPA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

MMPA has several advantages for lab experiments. It is a highly selective ligand for specific receptors, which allows for precise modulation of neurotransmitter systems. MMPA is also relatively easy to synthesize and has a high yield. However, MMPA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer. MMPA also has a short half-life, which can limit its duration of action.

Future Directions

There are several future directions for research on MMPA. One area of interest is the development of MMPA as a potential therapeutic agent for neuropsychiatric disorders, such as schizophrenia, depression, and anxiety. Another area of interest is the development of MMPA analogs with improved pharmacokinetic properties. Finally, the role of MMPA in modulating neuroplasticity and neurogenesis is an area of active research.

Synthesis Methods

The synthesis of MMPA involves the reaction of 2-methoxybenzoyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain MMPA in high yield. The synthesis of MMPA has been optimized to minimize the use of toxic reagents and reduce the environmental impact.

Scientific Research Applications

MMPA has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. MMPA has also been studied for its ability to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-25-17-9-7-16(8-10-17)23-13-11-22(12-14-23)15-20(24)21-18-5-3-4-6-19(18)26-2/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIHWNIDRAHPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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